1-Bromo-2-(cyclohexyloxy)cycloheptane

Description

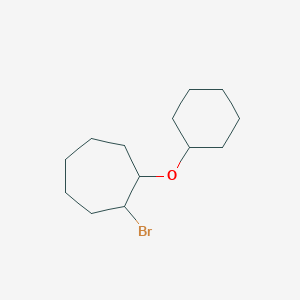

1-Bromo-2-(cyclohexyloxy)cycloheptane is a brominated cycloheptane derivative featuring a cyclohexyl ether substituent. The compound’s structure combines a seven-membered cycloheptane ring with a bromine atom and a bulky cyclohexyloxy group, which likely influences its steric profile, reactivity, and applications in synthetic chemistry.

Properties

Molecular Formula |

C13H23BrO |

|---|---|

Molecular Weight |

275.22 g/mol |

IUPAC Name |

1-bromo-2-cyclohexyloxycycloheptane |

InChI |

InChI=1S/C13H23BrO/c14-12-9-5-2-6-10-13(12)15-11-7-3-1-4-8-11/h11-13H,1-10H2 |

InChI Key |

QKFHXTWRVOLPPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2CCCCCC2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclohexyloxy)cycloheptane typically involves the bromination of 2-(cyclohexyloxy)cycloheptane. This can be achieved through the reaction of cycloheptene with bromine in the presence of a solvent like carbon tetrachloride. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(cyclohexyloxy)cycloheptane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 2-(cyclohexyloxy)cycloheptanol.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cycloheptene derivatives.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Nucleophilic Substitution: 2-(cyclohexyloxy)cycloheptanol.

Elimination: Cycloheptene derivatives.

Oxidation: Cycloheptanone derivatives.

Reduction: Cycloheptane derivatives.

Scientific Research Applications

1-Bromo-2-(cyclohexyloxy)cycloheptane has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclohexyloxy)cycloheptane involves its interaction with molecular targets through its bromine and cyclohexyloxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclohexyloxy group can influence the compound’s overall reactivity and stability. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1-Bromo-2-(cyclohexyloxy)benzene | C₁₂H₁₅BrO | 255.17 (calculated) | 105902-37-2 | Bromo, cyclohexyloxy (benzene ring) |

| Cyclohexylmethyl Bromide | C₇H₁₃Br | 177.08 | 2550-36-9 | Bromomethyl (cyclohexane ring) |

| 1-(Bromomethyl)-1-methanesulfonylcyclohexane | C₈H₁₅BrO₂S | 255.17 | 1909336-04-4 | Bromomethyl, methanesulfonyl (cyclohexane) |

| 1-Bromo-2-cyclobutylcycloheptane | C₁₁H₁₉Br | 231.18 (estimated) | Not provided | Bromo, cyclobutyl (cycloheptane ring) |

Key Observations :

- Ring Size Effects : Cycloheptane derivatives (e.g., hypothetical 1-bromo-2-cyclobutylcycloheptane) exhibit greater steric hindrance and ring strain compared to smaller cyclohexane or aromatic analogs . This impacts their reactivity in substitution reactions.

- Substituent Influence : The cyclohexyloxy group in 1-bromo-2-(cyclohexyloxy)benzene introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing methanesulfonyl group in C₈H₁₅BrO₂S .

Reactivity in Substitution Reactions

- SN2 Reactivity : Primary alkyl bromides (e.g., cyclohexylmethyl bromide) undergo faster SN2 reactions due to reduced steric hindrance. In contrast, bulky substituents (e.g., cyclohexyloxy) on larger rings (cycloheptane) would significantly slow SN2 mechanisms by impeding backside attack .

- Steric Crowding : For example, 1-bromo-2-cyclohexyl-2-methylpropane has a slower reaction rate than 1-bromo-2-cyclohexylethane due to increased steric hindrance in the transition state . By analogy, this compound’s cycloheptane backbone and bulky substituent would further reduce reactivity compared to smaller-ring analogs.

Research Findings and Data Gaps

- Synthesis Challenges : The cycloheptane ring’s conformational flexibility may complicate regioselective bromination or etherification, unlike the more rigid benzene ring in C₁₂H₁₅BrO .

Biological Activity

1-Bromo-2-(cyclohexyloxy)cycloheptane is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C13H23BrO, and it is recognized for its interactions with biological systems, making it a subject of interest in drug development and biochemical research.

- Molecular Formula : C13H23BrO

- Molecular Weight : 273.23 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CCCCC1OC2CCCCC2Br

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of diverse derivatives that may exhibit different biological activities.

- Influence on Lipid Signaling Pathways : The compound may affect cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins, mediators of inflammation and pain .

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Cytotoxicity : Investigations into its effects on cancer cell lines have shown promise, although further studies are needed to elucidate its mechanisms and efficacy.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated a significant reduction in bacterial growth, indicating its potential as a lead compound for developing new antibiotics.

Case Study: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory effects revealed that the compound effectively inhibited cyclooxygenase (COX) enzymes, which play a vital role in inflammation. This inhibition was linked to a decrease in pro-inflammatory cytokines, suggesting its therapeutic potential in treating inflammatory conditions.

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-Bromo-2-(cyclopentyloxy)cycloheptane | Similar structure with cyclopentyl group | Moderate antimicrobial activity |

| 1-Bromo-2-methoxycycloheptane | Methoxy group substitution | Lower anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.